8-amino-3-ethyl-2-methylquinazolin-4(3H)-one 8-amino-3-ethyl-2-methylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973679
InChI: InChI=1S/C11H13N3O/c1-3-14-7(2)13-10-8(11(14)15)5-4-6-9(10)12/h4-6H,3,12H2,1-2H3
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

8-amino-3-ethyl-2-methylquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC15973679

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

8-amino-3-ethyl-2-methylquinazolin-4(3H)-one -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 8-amino-3-ethyl-2-methylquinazolin-4-one
Standard InChI InChI=1S/C11H13N3O/c1-3-14-7(2)13-10-8(11(14)15)5-4-6-9(10)12/h4-6H,3,12H2,1-2H3
Standard InChI Key XQVPTDDPYURGLK-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NC2=C(C1=O)C=CC=C2N)C

Introduction

Chemical Identity and Structural Characterization

8-Amino-3-ethyl-2-methylquinazolin-4(3H)-one (IUPAC name: 8-amino-3-ethyl-2-methyl-3,4-dihydroquinazolin-4-one) is a bicyclic heterocycle featuring a quinazolinone core substituted with amino, ethyl, and methyl groups at positions 8, 3, and 2, respectively. Its molecular formula is C₁₁H₁₅N₃O, yielding a molecular weight of 205.26 g/mol. Key physicochemical properties include:

PropertyValue/Description
LogP (Partition Coefficient)Estimated 1.8–2.2
Topological Polar Surface Area~75 Ų (calculated)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors3 (2 carbonyl O, 1 amino N)

The amino group at position 8 enhances hydrogen-bonding capacity, potentially improving target binding affinity compared to non-polar substituents . The ethyl and methyl groups at positions 3 and 2 contribute to lipophilicity, influencing membrane permeability .

Synthetic Methodologies

Core Quinazolinone Synthesis

The quinazolin-4(3H)-one core is typically synthesized via cyclization of anthranilic acid derivatives. For example, 2-methylquinazolin-4(3H)-one is produced by fusing anthranilic acid with thioacetamide . Adapting this method, 8-amino-3-ethyl-2-methylquinazolin-4(3H)-one could be synthesized through:

  • Selective Amination: Introducing an amino group at position 8 via nitration followed by reduction, as demonstrated in brominated analogs .

  • Alkylation at N-3: Reacting the intermediate with ethylating agents (e.g., ethyl bromide) in the presence of base .

A hypothetical pathway is outlined below:

  • Step 1: Cyclocondensation of 2-amino-5-nitrobenzoic acid with thioacetamide to form 8-nitro-2-methylquinazolin-4(3H)-one.

  • Step 2: Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to amino, yielding 8-amino-2-methylquinazolin-4(3H)-one.

  • Step 3: N-Ethylation using ethyl iodide and potassium carbonate in DMF .

Challenges in Functionalization

Position 8 amination faces steric hindrance due to adjacent substituents, necessitating optimized reaction conditions (e.g., high-pressure nitration) . Ethylation at N-3 competes with O-alkylation, requiring careful control of base strength and solvent polarity .

Pharmacological Activities

Antimicrobial Properties

Amino-substituted quinazolinones demonstrate broad-spectrum antimicrobial activity. The 8-amino group may enhance interactions with bacterial DNA gyrase, as observed in fluoroquinolone hybrids .

Structure-Activity Relationships (SARs)

Critical substituent effects include:

  • Position 8: Amino groups improve water solubility and target binding versus halogen or alkyl groups .

  • Position 3: Ethyl groups balance lipophilicity and metabolic stability better than bulkier substituents (e.g., butyl) .

  • Position 2: Methyl groups optimize steric compatibility with kinase active sites .

Analytical Characterization

Standard techniques for verifying structure and purity include:

  • ¹H-NMR: Singlets for methyl (δ ~2.5 ppm) and ethyl groups (δ ~1.2–1.4 ppm), with amino protons appearing as exchangeable singlets (δ ~5.0–6.0 ppm) .

  • LC-MS: Molecular ion peak at m/z 205.26 [M+H]⁺.

  • X-ray Crystallography: Used in related compounds to confirm planar quinazolinone core .

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